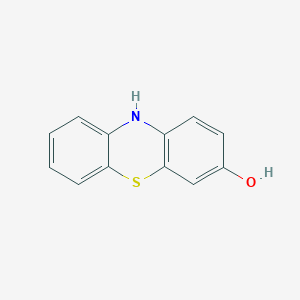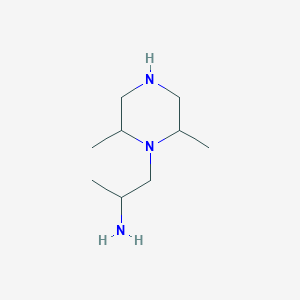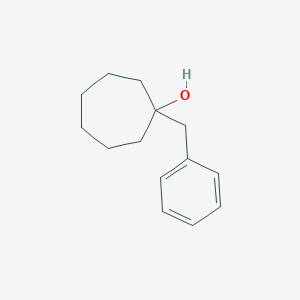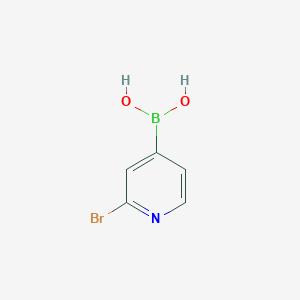
2-Bromopyridine-4-boronic acid
Vue d'ensemble
Description
2-Bromopyridine-4-boronic acid is a chemical compound that is part of the boronic acid family, which are known for their utility in various organic reactions, particularly in Suzuki cross-coupling reactions. These compounds serve as versatile intermediates in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of halopyridinylboronic acids, including 2-bromopyridine-4-boronic acid, can be achieved through regioselective halogen-metal exchange reactions or ortho-lithiation processes followed by quenching with triisopropylborate . For instance, the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid was performed by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . These methods ensure the formation of single regioisomeric boronic acid or ester products, which are crucial for the purity and yield of the desired compounds.
Molecular Structure Analysis
The molecular structure of 2-bromopyridine-4-boronic acid is characterized by the presence of a bromine atom and a boronic acid functional group attached to a pyridine ring. The position of these substituents on the pyridine ring is critical for the reactivity and selectivity of the compound in chemical reactions.
Chemical Reactions Analysis
2-Bromopyridine-4-boronic acid is primarily used in Suzuki cross-coupling reactions, which are facilitated by palladium catalysis . The boronic acid group in these compounds reacts with various aryl or alkenyl halides to form carbon-carbon bonds, leading to the synthesis of substituted pyridines and other aromatic compounds. The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents on the pyridine ring.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-bromopyridine-4-boronic acid are not detailed in the provided papers, boronic acids, in general, are known for their stability and crystallinity, which make them suitable for isolation and use in cross-coupling reactions . They are also known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various synthetic applications .
Applications De Recherche Scientifique
-
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Bromopyridine-4-boronic acid is used as a boron reagent in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent. The organoboron reagent is relatively stable, readily prepared, and generally environmentally benign .
- Results or Outcomes : This method allows for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
-
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Synthesis .
- Application Summary : 2-Bromopyridine-4-boronic acid can be used in the protodeboronation of pinacol boronic esters .
- Methods of Application : This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Negishi Cross-Coupling Reaction
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Bromopyridine-4-boronic acid is used as a reactant in the Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
- Methods of Application : The reaction involves the use of a palladium catalyst and aryl halides .
- Results or Outcomes : This method allows for the formation of carbon-nitrogen bonds .
-
Synthesis of 2′-pyridyldifluoroacetate
- Scientific Field : Organic Synthesis .
- Application Summary : 2-Bromopyridine-4-boronic acid is used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate .
- Methods of Application : This process involves the use of copper as a catalyst .
- Results or Outcomes : The outcome of this reaction is the formation of 2′-pyridyldifluoroacetate .
-
Formation of C−N bond by Various Cross Coupling Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Bromopyridine-4-boronic acid is used as a building block in the formation of C−N bond by various cross coupling reactions .
- Methods of Application : The specific methods of application can vary significantly depending on the exact nature of the research or experiment being conducted .
- Results or Outcomes : The outcome of these reactions is the formation of a C−N bond .
-
Preparation of 2-lithiopyridine
- Scientific Field : Organic Synthesis .
- Application Summary : 2-Bromopyridine reacts with butyllithium to give 2-lithiopyridine, which is a versatile reagent .
- Methods of Application : This process involves the use of butyllithium .
- Results or Outcomes : The outcome of this reaction is the formation of 2-lithiopyridine .
-
Synthesis of Biaryl Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Bromopyridine-4-boronic acid is used in the synthesis of biaryl compounds via Suzuki–Miyaura coupling .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results or Outcomes : This method allows for the formation of biaryl compounds under mild and functional group tolerant reaction conditions .
-
Synthesis of Styrenes
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Bromopyridine-4-boronic acid is used in the synthesis of styrenes via Suzuki–Miyaura coupling .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results or Outcomes : This method allows for the formation of styrenes under mild and functional group tolerant reaction conditions .
-
Synthesis of Alkynes
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Bromopyridine-4-boronic acid is used in the synthesis of alkynes via Suzuki–Miyaura coupling .
- Methods of Application : The reaction involves the use of a palladium catalyst and an organoboron reagent .
- Results or Outcomes : This method allows for the formation of alkynes under mild and functional group tolerant reaction conditions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-bromopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKFQMGZNTFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476679 | |
| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine-4-boronic acid | |
CAS RN |
458532-94-0 | |
| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



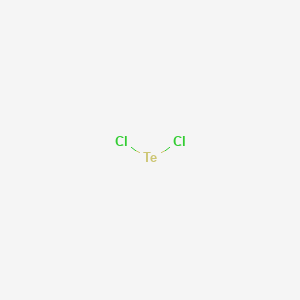
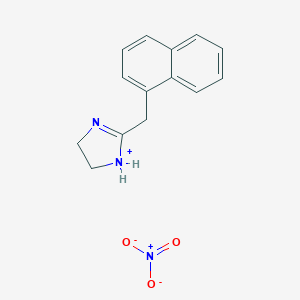

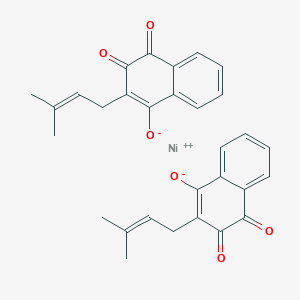
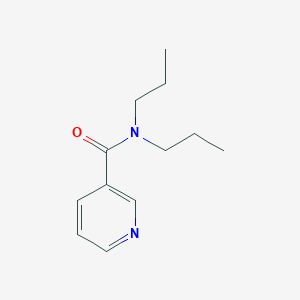

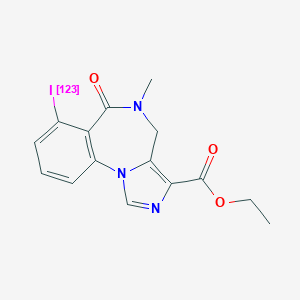

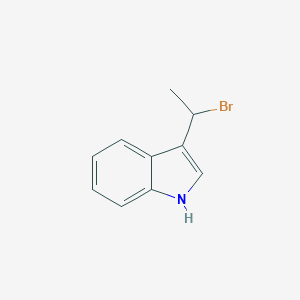
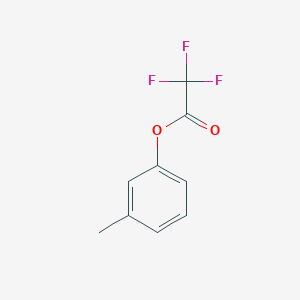
![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
